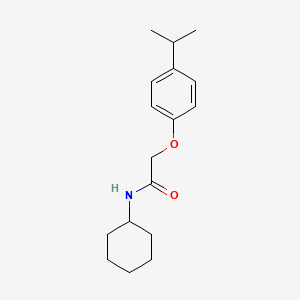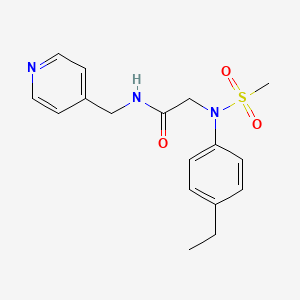
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione, also known as CETT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. CETT is a heterocyclic compound that contains a triazine ring and a thione group.
Mecanismo De Acción
The mechanism of action of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have suggested that this compound may exert its anti-tumor activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of acetylcholinesterase. This compound has also been found to have antioxidant activity, which may contribute to its potential use in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione in lab experiments is its potential use in cancer research. This compound has been found to have anti-tumor activity against various types of cancer cells, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its moderate to high toxicity. Studies have shown that this compound can cause cytotoxicity in normal cells, which may limit its potential use in clinical applications.
Direcciones Futuras
There are several future directions for research on 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione. One direction is to further investigate its anti-tumor activity and mechanism of action. Studies could also be conducted to determine the optimal dosage and administration of this compound for the treatment of cancer. Another direction is to investigate its potential use in the treatment of Alzheimer's disease. Studies could be conducted to determine its efficacy in inhibiting the activity of acetylcholinesterase and improving cognitive function. Additionally, studies could be conducted to determine the potential side effects of this compound and its toxicity in vivo.
Métodos De Síntesis
The synthesis of 5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione involves the reaction of 2-ethylphenyl isothiocyanate with cyclohexylamine in the presence of triethylamine. The resulting product is then treated with hydrazine hydrate to form this compound. The synthesis of this compound has been reported in several studies, and the yields have been found to be moderate to high.
Aplicaciones Científicas De Investigación
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione has been found to have potential use in various research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been found to have potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
5-cyclohexyl-1-(2-ethylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3S/c1-2-14-8-6-7-11-16(14)20-13-19(12-18-17(20)21)15-9-4-3-5-10-15/h6-8,11,15H,2-5,9-10,12-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJTPKFPAJIMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2CN(CNC2=S)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)






![9-oxo-N-1,3-thiazol-2-yl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5854656.png)



![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5854696.png)